Acetoacetanilide
Overview
Description
Mechanism of Action
Target of Action
Acetoacetanilide, an organic compound with the formula CH3C(O)CH2C(O)NHC6H5 , is the acetoacetamide derivative of aniline . It is primarily used in the production of organic pigments called arylide yellows . The primary targets of this compound are the organic pigments where it is used as a precursor .
Mode of Action
This compound usually exists as the keto-amide tautomer . It is prepared by acetoacetylation of aniline using diketene . To make the dyes, acetoacetanilides are coupled to diazonium salts, a process known as "azo coupling" . In the presence of sulfuric acid, this compound dehydrates to give 4-methyl-2-quinolone .
Biochemical Pathways
The biochemical pathways of this compound involve the acetoacetylation of aniline using diketene, followed by azo coupling . This process results in the formation of organic pigments called arylide yellows
Pharmacokinetics
It is known that this compound is a white solid that is poorly soluble in water , which may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the production of organic pigments called arylide yellows . These pigments are used in various applications, including the coloring of plastics, inks, and paints .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of acids, bases, and reducing agents . Moreover, it has been found that the dielectric constant of this compound crystals increases upon exposure to 120MeV Ag 13+ ions
Biochemical Analysis
Biochemical Properties
The reactivity of acetoacetanilide is related to its structure and the tautomeric equilibrium . The tautomerism process is important in the study of reaction mechanisms in modern organic and medical chemistry, biochemistry, and pharmacology . Conformers and tautomers of this compound have been studied by the DFT (B3LYP/6-311++G**) and IR spectroscopy methods .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. For instance, this compound dimers are formed via intermolecular O–H∙∙∙O and N–H∙∙∙O hydrogen bonding . The energy of the donor-acceptor interaction of lone electron pairs of nitrogen and oxygen atoms and the antibonding π*-orbitals of the C=O carbonyl group as well as double and single bonds in this compound tautomers has been estimated using the NBO method .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoacetanilide is typically synthesized through the acetoacetylation of aniline using diketene . The reaction involves the following steps:
- Aniline is reacted with diketene in an organic solvent under anaerobic conditions.
- The reaction mixture is then refluxed, and the product is isolated by recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with diketene or ethyl acetoacetate . The process involves:
- Mixing aniline with diketene or ethyl acetoacetate in the presence of a catalyst.
- Heating the mixture under reflux conditions.
- Isolating the product through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Acetoacetanilide undergoes various chemical reactions, including:
Azo Coupling: this compound reacts with diazonium salts to form azo compounds, which are used as pigments.
Condensation Reactions: It undergoes condensation with o-phenylenediamine to form Schiff bases.
Dehydration: In the presence of sulfuric acid, this compound dehydrates to form 4-methyl-2-quinolone.
Common Reagents and Conditions:
Azo Coupling: Diazonium salts, typically under acidic conditions.
Condensation: o-Phenylenediamine, often in the presence of a catalyst.
Dehydration: Sulfuric acid as a dehydrating agent.
Major Products:
Azo Compounds: Used as pigments.
Schiff Bases: Used in various chemical syntheses.
4-Methyl-2-quinolone:
Scientific Research Applications
Acetoacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo pigments and other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in pharmaceutical research.
Industry: It is used in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Acetoacetamide: Lacks the phenyl group, making it less reactive in certain reactions.
Acetoacetate Esters: Used in similar applications but differ in their ester functional group.
Acetoacetanilide’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-oxo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDKSSFIWVSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Record name | ACETOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID0024397 | |
Record name | Acetoacetanilide | |
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Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | ACETOACETANILIDE | |
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Record name | Butanamide, 3-oxo-N-phenyl- | |
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Boiling Point |
Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |
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Flash Point |
325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |
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Density |
1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
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Color/Form |
WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
102-01-2, 86349-51-1 | |
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Melting Point |
187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |
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Retrosynthesis Analysis
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